
4,4,5,5,5-pentafluoropentyl phenylacetate
Vue d'ensemble
Description
4,4,5,5,5-pentafluoropentyl phenylacetate, also known as PFPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PFPA is a fluorinated compound, which means it contains fluorine atoms in its chemical structure. Fluorinated compounds have unique properties that make them useful in various fields, including medicine, materials science, and electronics.
Applications De Recherche Scientifique
4,4,5,5,5-pentafluoropentyl phenylacetate has several potential applications in scientific research. One of the most promising areas is in the field of nuclear magnetic resonance (NMR) spectroscopy. 4,4,5,5,5-pentafluoropentyl phenylacetate is a fluorinated compound, which means it contains a nucleus that can be detected using NMR spectroscopy. This makes 4,4,5,5,5-pentafluoropentyl phenylacetate an ideal candidate for use as an internal standard in NMR experiments. 4,4,5,5,5-pentafluoropentyl phenylacetate can also be used as a solvent in NMR experiments due to its unique properties, such as its high boiling point and low viscosity.
Another area where 4,4,5,5,5-pentafluoropentyl phenylacetate has potential applications is in the field of materials science. 4,4,5,5,5-pentafluoropentyl phenylacetate can be used as a surface modifier for various materials, such as polymers and metals. The fluorine atoms in 4,4,5,5,5-pentafluoropentyl phenylacetate can interact with the surface of the material, resulting in improved properties, such as increased hydrophobicity or corrosion resistance.
Mécanisme D'action
The mechanism of action of 4,4,5,5,5-pentafluoropentyl phenylacetate is not well understood. However, it is believed that 4,4,5,5,5-pentafluoropentyl phenylacetate interacts with various proteins and enzymes in the body, resulting in changes in their activity. 4,4,5,5,5-pentafluoropentyl phenylacetate may also affect the structure and function of cell membranes, leading to altered cellular processes.
Biochemical and Physiological Effects:
4,4,5,5,5-pentafluoropentyl phenylacetate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4,4,5,5,5-pentafluoropentyl phenylacetate can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4,4,5,5,5-pentafluoropentyl phenylacetate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4,4,5,5,5-pentafluoropentyl phenylacetate in laboratory experiments has several advantages. 4,4,5,5,5-pentafluoropentyl phenylacetate is a relatively stable compound and can be stored for extended periods without degradation. 4,4,5,5,5-pentafluoropentyl phenylacetate is also readily available and can be synthesized using standard laboratory equipment. However, 4,4,5,5,5-pentafluoropentyl phenylacetate has some limitations. 4,4,5,5,5-pentafluoropentyl phenylacetate is a relatively new compound, and its properties and effects are not well understood. Further research is needed to fully understand the potential applications of 4,4,5,5,5-pentafluoropentyl phenylacetate in scientific research.
Orientations Futures
There are several future directions for research on 4,4,5,5,5-pentafluoropentyl phenylacetate. One area of interest is in the development of new applications for 4,4,5,5,5-pentafluoropentyl phenylacetate in NMR spectroscopy. 4,4,5,5,5-pentafluoropentyl phenylacetate has already been shown to be a useful internal standard, but further research is needed to explore its potential as a solvent and other applications.
Another area of interest is in the development of new materials using 4,4,5,5,5-pentafluoropentyl phenylacetate as a surface modifier. 4,4,5,5,5-pentafluoropentyl phenylacetate has unique properties that make it an ideal candidate for use in materials science, and further research is needed to explore its potential in this field.
In conclusion, 4,4,5,5,5-pentafluoropentyl phenylacetate is a fluorinated compound that has potential applications in various fields, including scientific research. The synthesis of 4,4,5,5,5-pentafluoropentyl phenylacetate is a relatively straightforward process, and its unique properties make it an ideal candidate for use in NMR spectroscopy and materials science. Further research is needed to fully understand the potential applications of 4,4,5,5,5-pentafluoropentyl phenylacetate in scientific research.
Propriétés
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O2/c14-12(15,13(16,17)18)7-4-8-20-11(19)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBOQCGUFVUHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





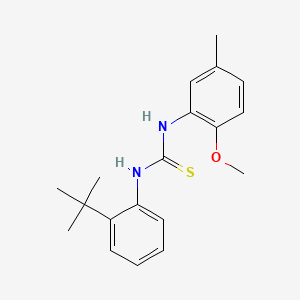

![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4796410.png)
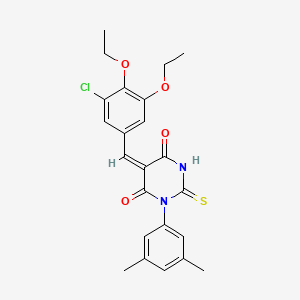
![5-(5-chloro-2-thienyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4796425.png)
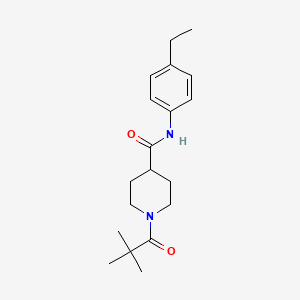
![1-(diphenylmethyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4796431.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4796436.png)
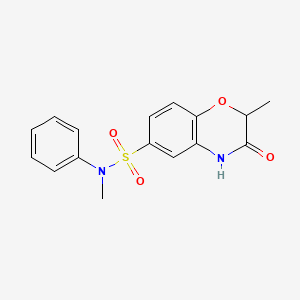
![5-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4796448.png)
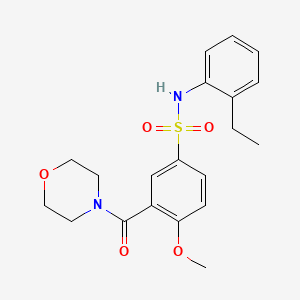
![4-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4796458.png)